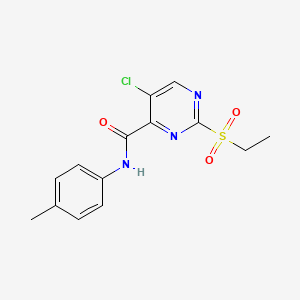
5-chloro-2-(ethylsulfonyl)-N-(4-methylphenyl)-4-pyrimidinecarboxamide
Vue d'ensemble
Description
5-chloro-2-(ethylsulfonyl)-N-(4-methylphenyl)-4-pyrimidinecarboxamide is a chemical compound that belongs to the class of sulfonylureas. It has been extensively studied for its potential use in the treatment of diabetes mellitus type 2.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(ethylsulfonyl)-N-(4-methylphenyl)-4-pyrimidinecarboxamide involves the binding of the drug to the sulfonylurea receptor (SUR) on the beta cells of the pancreas. This binding leads to the closure of ATP-sensitive potassium (KATP) channels, which results in the depolarization of the beta cell membrane. This depolarization triggers the influx of calcium ions, which in turn stimulates the release of insulin from the beta cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role in stimulating insulin secretion. It has been shown to lower blood glucose levels in patients with diabetes mellitus type 2. It also has other potential effects, such as the inhibition of cancer cell growth and the reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-2-(ethylsulfonyl)-N-(4-methylphenyl)-4-pyrimidinecarboxamide in lab experiments include its high yield and purity, as well as its well-established mechanism of action. However, there are also limitations to its use, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on 5-chloro-2-(ethylsulfonyl)-N-(4-methylphenyl)-4-pyrimidinecarboxamide. These include:
1. Further investigation into its potential use in the treatment of cancer and inflammation.
2. Development of more potent and selective sulfonylurea drugs based on the structure of this compound.
3. Investigation into the potential for combination therapy with other drugs to enhance its therapeutic effects.
4. Further exploration of its mechanism of action and effects on other cellular pathways.
5. Clinical trials to determine its safety and efficacy in different patient populations.
In conclusion, this compound is a promising drug candidate for the treatment of diabetes mellitus type 2 and has potential therapeutic applications in other diseases as well. Further research is needed to fully understand its mechanism of action and potential benefits and limitations.
Applications De Recherche Scientifique
5-chloro-2-(ethylsulfonyl)-N-(4-methylphenyl)-4-pyrimidinecarboxamide has been extensively studied for its potential use in the treatment of diabetes mellitus type 2. It acts as a sulfonylurea drug, which stimulates the release of insulin from the beta cells of the pancreas. It has also been shown to have other potential therapeutic applications, such as in the treatment of cancer and inflammation.
Propriétés
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-(4-methylphenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-3-22(20,21)14-16-8-11(15)12(18-14)13(19)17-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHCORWGZWHMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


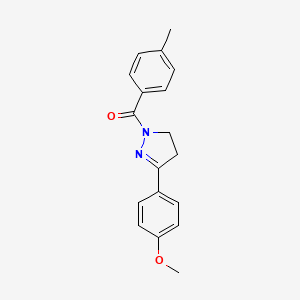



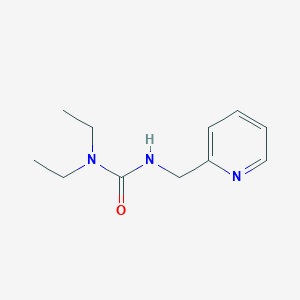
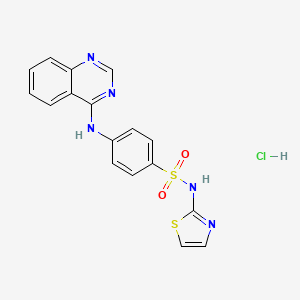
![1-[(phenylsulfonyl)acetyl]indoline](/img/structure/B4392105.png)
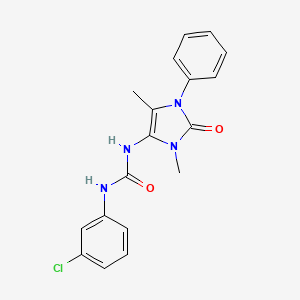
![N-[4-(benzyloxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4392121.png)
![8-(2,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4392141.png)
![4-fluoro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392162.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4392164.png)
![2-[5-chloro-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]-1-propanol hydrochloride](/img/structure/B4392172.png)

